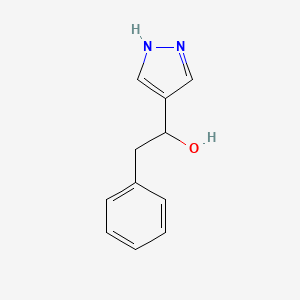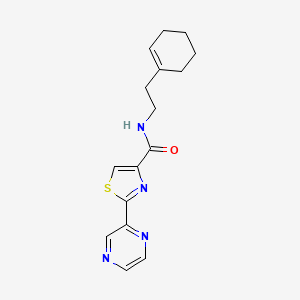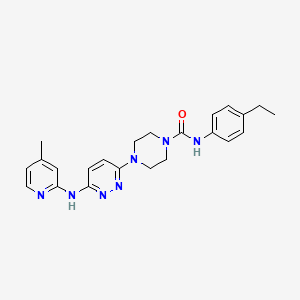
cerium;sulfuric acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cerium;sulfuric acid;hydrate is a chemical compound with the molecular formula Ce(SO₄)₂·H₂O. It is a rare earth metal sulfate and is known for its strong oxidizing properties. This compound is commonly used in various chemical reactions and industrial applications due to its ability to promote oxidation and radical formation .
作用机制
Target of Action
Cerium(IV) sulfate hydrate, also known as ceric sulfate, primarily targets organic compounds and acts as a strong oxidizer . It is particularly effective under acidic conditions .
Mode of Action
The ceric ion in cerium(IV) sulfate hydrate is a strong oxidizer, especially under acidic conditions . When cerium(IV) sulfate is added to dilute hydrochloric acid, elemental chlorine is formed, albeit slowly . With stronger reducing agents, it reacts much faster . For example, with sulfite in acidic environments, it reacts quickly and completely .
Biochemical Pathways
Cerium(IV) sulfate hydrate is involved in the oxidation of dicarboxylic acids . This reaction is part of the Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions . The reaction involves the formation of intermediate complexes of cerium(IV) with oxalic acid anions and sulfate background anions .
Pharmacokinetics
It’s known that the compound is moderately soluble in water and dilute acids . The tetrahydrate form loses water when heated to 180-200 °C .
Result of Action
The result of cerium(IV) sulfate hydrate’s action is the oxidation of target compounds. For example, it can catalyze the selective oxidation of secondary alcohols to the corresponding ketones . It can also directly sulfonate methane with sulfur trioxide to methanesulfonic acid in sulfuric acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cerium(IV) sulfate hydrate. For instance, the compound is a strong oxidizer, especially under acidic conditions . Its solubility and reactivity can be affected by the pH and temperature of the environment . Moreover, it’s known to be very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment .
生化分析
Biochemical Properties
Cerium(IV) sulfate hydrate, REacton, 99% (REO) is used for the generation of o-benzoquinone from catechol . It promotes the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes
Molecular Mechanism
It is known to act as an oxidizing agent, promoting the formation of radicals from dialkyl malonates . These radicals can then undergo substitution reactions with furans and thiophenes
准备方法
Synthetic Routes and Reaction Conditions
Cerium(IV) sulfate hydrate can be synthesized through the reaction of cerium(IV) oxide with sulfuric acid. The reaction typically involves dissolving cerium(IV) oxide in concentrated sulfuric acid, followed by crystallization to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and concentration of sulfuric acid to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, cerium(IV) sulfate hydrate is produced by reacting cerium(IV) oxide with sulfuric acid under controlled conditions. The process involves large-scale reactors where the reaction is carefully monitored to achieve high purity and yield. The product is then crystallized and purified to meet the required specifications .
化学反应分析
Types of Reactions
Cerium(IV) sulfate hydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing organic and inorganic compounds.
Substitution: It promotes substitution reactions, particularly in the presence of dialkyl malonates, furans, and thiophenes.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include catechol, which is oxidized to o-benzoquinone in the presence of cerium(IV) sulfate hydrate.
Substitution Reactions: Dialkyl malonates are commonly used, and the reactions are typically carried out under mild conditions to promote radical formation.
Major Products Formed
Oxidation: The major product formed from the oxidation of catechol is o-benzoquinone.
Substitution: The substitution reactions with dialkyl malonates yield various substituted products, depending on the specific reactants used.
科学研究应用
Cerium(IV) sulfate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: It is employed in biochemical assays to study oxidative stress and radical formation.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of new drugs and therapies.
相似化合物的比较
Similar Compounds
Cerium(IV) oxide: Used as a catalyst and in fuel cells.
Cerium(III) sulfate: Another cerium sulfate compound with different oxidation states and properties.
Cerium(IV) nitrate: Used in similar oxidation reactions but with different solubility and reactivity profiles.
Uniqueness
Cerium(IV) sulfate hydrate is unique due to its strong oxidizing properties and ability to promote radical formation. Compared to other cerium compounds, it offers specific advantages in terms of reactivity and application in various chemical and industrial processes .
属性
CAS 编号 |
95838-16-7 |
|---|---|
分子式 |
C18H14I2O3 |
分子量 |
532.1 g/mol |
IUPAC 名称 |
(4-hydroxy-3,5-diiodophenyl)-(2-propan-2-yl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C18H14I2O3/c1-9(2)18-15(11-5-3-4-6-14(11)23-18)16(21)10-7-12(19)17(22)13(20)8-10/h3-9,22H,1-2H3 |
InChI 键 |
ZRBISRXULNIITH-UHFFFAOYSA-N |
SMILES |
O.OS(=O)(=O)O.[Ce] |
规范 SMILES |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)



![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)



![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)
![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)

![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)
